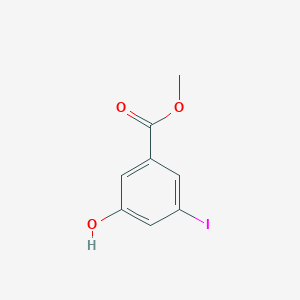

Methyl 3-hydroxy-5-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVBUMACMQHDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681007 | |

| Record name | Methyl 3-hydroxy-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50765-22-5 | |

| Record name | Methyl 3-hydroxy-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Hydroxy 5 Iodobenzoate

Direct Synthetic Approaches

Direct synthetic routes to methyl 3-hydroxy-5-iodobenzoate offer an efficient means of production, leveraging readily available starting materials. These methods can be broadly categorized into the esterification of 3-hydroxy-5-iodobenzoic acid and the regioselective iodination of methyl 3-hydroxybenzoate.

Esterification Reactions of 3-Hydroxy-5-iodobenzoic Acid

The conversion of 3-hydroxy-5-iodobenzoic acid to its corresponding methyl ester is a fundamental and widely employed transformation in organic synthesis. This can be accomplished through both catalytic and reagent-based methods.

Catalytic esterification, often referred to as Fischer-Speier esterification, represents a classic and atom-economical approach. This method typically involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent, in the presence of a catalytic amount of a strong acid.

Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. Subsequent elimination of water yields the desired ester. To drive the equilibrium towards the product, continuous removal of water is often employed.

In addition to traditional acid catalysts, a variety of metal-based and solid-supported catalysts have been developed to facilitate esterification under milder conditions and with improved yields. rug.nlorganic-chemistry.org These include Lewis acids such as bismuth, tin, and hafnium compounds, which can activate the carboxylic acid towards nucleophilic attack. rug.nl Solid-supported catalysts, such as silica (B1680970) chloride and phenolsulfonic acid-formaldehyde resins, offer the advantages of easy separation from the reaction mixture and potential for recycling. organic-chemistry.org

Table 1: Illustrative Catalytic Esterification Conditions for Hydroxybenzoic Acids

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | Methanol | Reflux | 4-8 | >90 | General textbook knowledge |

| p-TsOH | Methanol | Reflux | 6-12 | >90 | General textbook knowledge |

| Bi₂(O₃) | Heptanol | 150 | 6 | 62 | rug.nl |

| BuSnO₂H | Heptanol | 150 | 6 | 80 | rug.nl |

| PSF Resin | Various | 60-120 | 2-24 | High | organic-chemistry.org |

For substrates that are sensitive to the high temperatures and strongly acidic conditions of catalytic esterification, reagent-based methods provide a milder alternative. These approaches involve the use of a coupling agent to activate the carboxylic acid.

A widely used reagent is dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by methanol. The main drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which can be challenging to remove completely.

Other reagent systems, such as the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a base, have also been employed for the efficient methyl esterification of carboxylic acids under mild conditions. organic-chemistry.org

Regioselective Iodination of Hydroxylated Benzoate (B1203000) Esters

An alternative strategy for the synthesis of this compound involves the introduction of an iodine atom at the desired position of a pre-existing methyl 3-hydroxybenzoate scaffold. The success of this approach hinges on the ability to control the regioselectivity of the iodination reaction. The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution, making the 5-position (para to the hydroxyl group) a favorable site for iodination.

Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. Various iodinating reagents and systems can be employed, with the choice often depending on the reactivity of the substrate and the desired selectivity.

Common electrophilic iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). mdpi.com The oxidizing agent, such as nitric acid or hydrogen peroxide, is used to generate a more potent electrophilic iodine species from I₂. NIS is a mild and convenient source of electrophilic iodine that is often used for the iodination of activated aromatic rings.

For the iodination of methyl 3-hydroxybenzoate, the hydroxyl group strongly activates the ring towards electrophilic attack. The directing influence of the hydroxyl group would favor substitution at the positions ortho and para to it (positions 2, 4, and 6). However, the ester group is a deactivating, meta-directing group. The combined directing effects and steric considerations would likely favor iodination at the 5-position, which is para to the strongly activating hydroxyl group and meta to the deactivating ester group.

Table 2: Common Reagents for Electrophilic Iodination of Activated Aromatics

| Reagent | Oxidant/Co-reagent | Typical Solvent | Key Features | Reference |

| I₂ | HNO₃ | Acetic Acid | Strong iodinating system | mdpi.com |

| I₂ | H₂O₂ | Dichloromethane (B109758) | Milder conditions | mdpi.com |

| N-Iodosuccinimide (NIS) | - | Acetonitrile (B52724), DMF | Mild and selective for activated rings | mdpi.com |

| Iodine Monochloride (ICl) | - | Acetic Acid, CH₂Cl₂ | Highly reactive iodinating agent | General textbook knowledge |

Note: This table outlines common electrophilic iodination reagents for activated aromatic compounds. The specific application to methyl 3-hydroxybenzoate would require experimental optimization.

Directed ortho-metalation (DoM) is a powerful synthetic tool for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgnih.gov This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as molecular iodine, to introduce a substituent with precise regiocontrol. wikipedia.org

In the context of synthesizing this compound from methyl 3-hydroxybenzoate, the hydroxyl group can act as a DMG. However, the acidic proton of the hydroxyl group would be preferentially abstracted by the organolithium reagent. Therefore, a protection strategy is typically required. The hydroxyl group can be converted into a more robust DMG that is stable to the strongly basic conditions, such as a methoxymethyl (MOM) ether or a carbamate.

Once the directing group is in place, treatment with an organolithium reagent would lead to deprotonation at the 2-position (ortho to the directing group). To achieve iodination at the 5-position, a different starting material or a more complex multi-step strategy would be necessary, as DoM primarily directs functionalization to the ortho position of the DMG. wikipedia.orgnih.gov Therefore, for the specific synthesis of this compound, electrophilic iodination is a more direct approach.

Convergent Synthetic Pathways

Functional Group Interconversion Strategies

A common and effective strategy for synthesizing this compound involves the interconversion of existing functional groups on a pre-formed benzene (B151609) ring. ub.edumit.eduimperial.ac.uk This avoids the need to construct the aromatic ring itself and allows for the strategic introduction of the desired hydroxyl, iodo, and methyl ester groups.

One prominent route begins with a nitro-substituted benzene derivative. The nitro group can be readily reduced to an amino group, which can then be further transformed.

Starting Materials: Key precursors for this method include Methyl 3-iodo-5-nitrobenzoate and 3-iodo-5-nitro-benzoic acid. chemsrc.comsigmaaldrich.combldpharm.commanchesterorganics.comnih.gov

Reduction Step: The reduction of the nitro group to an amine is a critical transformation. This can be achieved using various reducing agents. For instance, powdered iron in acetic acid is a classic and effective method for this reduction. mdpi.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another widely used and often high-yielding method. sciencemadness.org

A typical reaction sequence is as follows:

Esterification (if starting with the acid): If 3-iodo-5-nitro-benzoic acid is the starting material, it is first esterified to Methyl 3-iodo-5-nitrobenzoate.

Reduction: The nitro group of Methyl 3-iodo-5-nitrobenzoate is then reduced to an amino group, yielding Methyl 3-amino-5-iodobenzoate.

Diazotization and Hydroxylation: The resulting amino group is then converted to a diazonium salt, which is subsequently hydrolyzed to the desired hydroxyl group.

| Precursor | Product | Reagents and Conditions |

| Methyl 3-iodo-5-nitrobenzoate | Methyl 3-amino-5-iodobenzoate | Fe, Acetic Acid or H₂, Pd/C |

| 3-Iodo-5-nitro-benzoic acid | 3-Amino-5-iodo-benzoic acid | Fe, Acetic Acid or H₂, Pd/C |

This strategy often follows the reduction of a nitro precursor, utilizing the newly formed amino group.

Starting Material: Methyl 3-amino-5-iodobenzoate is a key intermediate in this pathway. chemsrc.com

Diazotization: The amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium intermediate. researchgate.net

Hydroxylation: The diazonium salt is then carefully heated in an aqueous solution. This leads to the loss of nitrogen gas and the introduction of a hydroxyl group in its place, yielding this compound.

This two-step sequence from the amino compound is a cornerstone of aromatic chemistry for introducing a hydroxyl group.

| Starting Material | Intermediate | Final Product | Reagents and Conditions |

| Methyl 3-amino-5-iodobenzoate | Methyl 3-diazonium-5-iodobenzoate salt | This compound | 1. NaNO₂, H⁺ (e.g., H₂SO₄), 0-5 °C2. H₂O, heat |

In some synthetic routes, it may be advantageous to manipulate the ester group.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgcdnsciencepub.comsserc.org.ukstudymind.co.uk Basic hydrolysis, or saponification, is often preferred as it is typically irreversible. studymind.co.uk This would convert this compound to 3-hydroxy-5-iodobenzoic acid.

Re-esterification: The resulting carboxylic acid can then be re-esterified back to the methyl ester if needed. This can be achieved by reacting the acid with methanol in the presence of an acid catalyst. ekb.eg

These steps might be employed to protect the ester functionality during a particular reaction step or to purify an intermediate as the carboxylic acid.

Carbon-Carbon Bond Formation with Pre-functionalized Synthons

While less common for this specific target, convergent syntheses can also involve the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.orgnih.govarkat-usa.orgchemistry.coach For more complex analogues of this compound, this could involve coupling pre-functionalized aromatic rings or introducing the carboxylate group via a carbon-carbon bond-forming reaction. However, for the direct synthesis of this compound, functional group interconversion is generally more direct.

Optimization of Synthetic Conditions and Process Development

For any synthetic route, optimization of reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness, especially in a process development context. Key parameters that are often optimized include:

Reaction Temperature: Many of the steps, particularly diazotization, are highly temperature-sensitive.

Choice of Reagents and Solvents: The selection of reducing agents, acids, and solvents can significantly impact the reaction outcome.

Reaction Time: Monitoring the reaction progress to determine the optimal time for completion is essential to prevent side reactions or degradation of the product.

Purification Methods: Developing efficient purification protocols, such as recrystallization or chromatography, is vital for obtaining the final product in high purity.

Solvent Selection and Reaction Temperature Control

The choice of solvent and the control of reaction temperature are critical factors that significantly influence the rate, selectivity, and yield of the iodination reaction.

The selection of an appropriate solvent is crucial for the effective synthesis of this compound. The solvent must be inert to the reaction conditions and capable of dissolving both the substrate, Methyl 3-hydroxybenzoate, and the iodinating agent. For the commonly employed N-iodosuccinimide (NIS) as the iodine source, polar aprotic solvents are generally preferred.

Common Solvents for Iodination:

Acetonitrile (CH₃CN): Often the solvent of choice due to its ability to dissolve a wide range of organic compounds and its compatibility with many catalytic systems. It is known to facilitate mild and regioselective iodinations of activated aromatic compounds using NIS.

Dichloromethane (CH₂Cl₂): A versatile solvent for many organic reactions, including iodinations. It is particularly useful when using iodine in the presence of an oxidizing agent.

Dimethylformamide (DMF): A highly polar aprotic solvent that can enhance the rate of reaction. However, its high boiling point can make it difficult to remove post-reaction.

Trifluoroacetic acid (TFA): Can act as both a solvent and a catalyst, particularly in the iodination of deactivated aromatic compounds.

Reaction Temperature Control:

The iodination of activated aromatic rings like Methyl 3-hydroxybenzoate is typically an exothermic process. Therefore, careful control of the reaction temperature is essential to prevent the formation of byproducts and to ensure the regioselectivity of the reaction.

Most reported iodinations of phenolic compounds using NIS are conducted at room temperature (approximately 20-25°C) . organic-chemistry.org This mild condition is generally sufficient to achieve a reasonable reaction rate without promoting undesired side reactions, such as the formation of di-iodinated products. In some cases, initial cooling of the reaction mixture may be employed, especially during the addition of reagents, to manage the initial exotherm. For less reactive substrates, gentle heating might be necessary to drive the reaction to completion.

Table 1: Representative Solvent and Temperature Conditions for Iodination of Hydroxybenzoate Analogs

| Iodinating System | Substrate Analog | Solvent | Temperature (°C) | Observed Outcome |

| NIS/TFA (catalytic) | Methoxy-substituted aromatics | Acetonitrile | Room Temperature | Excellent yields, mild conditions organic-chemistry.org |

| I₂/Oxidant | Methyl 3-fluoro-4-hydroxybenzoate | Acetic acid or Dichloromethane | Room Temperature or mild heating | Electrophilic substitution favored |

| NIS | Methyl 3-fluoro-4-hydroxybenzoate | DMF or Acetonitrile | Room Temperature | Good regioselectivity |

This table presents data from analogous reactions and serves as a guide for the synthesis of this compound.

Catalyst and Stoichiometry Optimization

The efficiency and selectivity of the iodination of Methyl 3-hydroxybenzoate are heavily dependent on the choice of catalyst and the precise stoichiometric ratios of the reactants.

Catalyst Selection:

While the iodination of highly activated aromatic rings can sometimes proceed without a catalyst, the use of a catalyst is generally recommended to enhance the reaction rate and improve selectivity. For iodinations involving N-iodosuccinimide (NIS), acidic catalysts are commonly employed to activate the NIS and generate a more potent electrophilic iodine species.

Trifluoroacetic acid (TFA): A catalytic amount of TFA is often sufficient to promote the efficient and regioselective iodination of activated aromatic compounds with NIS. organic-chemistry.org

Sulfuric acid (H₂SO₄): For less reactive or deactivated substrates, a stronger acid like sulfuric acid may be required to achieve a satisfactory reaction rate. orgsyn.org

Silver Salts (e.g., Ag₂SO₄, AgBF₄): In methods utilizing molecular iodine (I₂), silver salts can be used to activate the iodine and drive the reaction forward by precipitating the iodide byproduct as silver iodide. nih.gov

Stoichiometry Optimization:

The molar ratio of the reactants must be carefully controlled to maximize the yield of the desired mono-iodinated product and minimize the formation of di-iodinated and other byproducts.

Methyl 3-hydroxybenzoate to NIS Ratio: Typically, a slight excess of NIS is used to ensure complete conversion of the starting material. A common stoichiometric ratio is 1:1.1 to 1:1.2 (Methyl 3-hydroxybenzoate: NIS).

Catalyst Loading: When an acid catalyst like TFA is used, it is generally employed in catalytic amounts, often ranging from 5 to 10 mol% relative to the substrate.

Table 2: Optimization of Stoichiometry for Iodination Reactions

| Substrate | Iodinating Agent | Catalyst | Stoichiometry (Substrate:Iodinating Agent:Catalyst) | Yield (%) | Reference |

| Methoxy (B1213986)/Methyl-substituted aromatics | NIS | TFA | 1 : 1.1 : 0.1 | Excellent | organic-chemistry.org |

| 3,5-dichloroanisole | I₂ | Ag₂SO₄ | 1 : 1.5 : 0.55 | - | olemiss.edu |

This table provides examples from related iodination reactions to illustrate common stoichiometric ranges.

Reaction Monitoring and In-Process Control Techniques

Continuous monitoring of the reaction progress is essential for determining the optimal reaction time, ensuring complete conversion of the starting material, and minimizing the formation of impurities. Several analytical techniques can be employed for in-process control.

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be observed.

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

Mobile Phase: A mixture of non-polar and polar solvents is typically used to achieve good separation. A common eluent system for this type of compound is a mixture of hexanes and ethyl acetate . The exact ratio can be optimized to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5. For instance, a starting point could be a 7:3 or 8:2 mixture of hexanes:ethyl acetate.

Visualization: The spots on the TLC plate can be visualized under UV light (254 nm) , where aromatic compounds typically appear as dark spots. openaccesspub.org Additionally, the plate can be exposed to iodine vapor , which reacts with many organic compounds to produce yellow-brown spots. libretexts.org

High-Performance Liquid Chromatography (HPLC):

HPLC provides a more quantitative and precise method for monitoring reaction progress. It can be used to determine the concentration of the starting material, the product, and any byproducts over time.

Column: A reversed-phase column, such as a C18 column, is typically used for the analysis of these moderately polar compounds.

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or phosphoric acid to improve peak shape) is common. nih.gov For example, a mobile phase of 50% methanol and 50% water containing 1‰ formic acid has been used for the analysis of 3-hydroxybenzoate. nih.gov

Detection: A UV detector is typically used, with the wavelength set to a value where both the reactant and product have significant absorbance, for instance, around 235 nm or 254 nm. openaccesspub.orgnih.gov

By regularly analyzing samples from the reaction mixture, a kinetic profile of the reaction can be established, allowing for precise determination of the reaction endpoint. This ensures that the reaction is stopped at the optimal time to maximize the yield and purity of this compound.

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Hydroxy 5 Iodobenzoate

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical transformations, including alkylation, arylation, and acylation. Its reactivity is significantly influenced by the electron-withdrawing nature of the iodo and methyl ester groups, which increases its acidity compared to phenol (B47542) itself.

Alkylation and Arylation Reactions (e.g., O-alkylation)

The hydroxyl group of Methyl 3-hydroxy-5-iodobenzoate can undergo O-alkylation to form ethers. A common method for this transformation is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. byjus.comwikipedia.orgyoutube.com The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl to form the more nucleophilic phenoxide.

The mechanism proceeds via an SN2 pathway, where the phenoxide attacks the alkyl halide, displacing the halide and forming an ether linkage. byjus.com The choice of base and solvent is crucial. Stronger bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) can be used, often in solvents like dimethylformamide (DMF) or acetonitrile (B52724). byjus.comorganic-synthesis.com For industrial applications, phase-transfer catalysis is often employed. byjus.com

It's important to note that C-alkylation can sometimes compete with O-alkylation, though O-alkylation is generally favored. francis-press.com The preference for primary alkyl halides in the Williamson synthesis is due to the potential for E2 elimination reactions with secondary or tertiary halides. byjus.com

Table 1: Examples of O-Alkylation Reactions of this compound

| Alkylating Agent | Base | Product |

|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃ | Methyl 3-iodo-5-methoxybenzoate |

| Ethyl bromide (CH₃CH₂Br) | NaH | Methyl 3-ethoxy-5-iodobenzoate |

| Benzyl (B1604629) chloride (BnCl) | Cs₂CO₃ | Methyl 3-(benzyloxy)-5-iodobenzoate |

Acylation and Protection/Deprotection Strategies

Acylation of the phenolic hydroxyl group is a common reaction that yields a phenolic ester. This reaction can be used to install a protecting group, temporarily masking the hydroxyl group's reactivity during subsequent synthetic steps. ucalgary.caorganic-chemistry.org Common acylating agents include acyl chlorides and acid anhydrides. ucalgary.ca

The reaction can be catalyzed by either acid or base. ucalgary.ca Base catalysis, often using pyridine (B92270) or triethylamine (B128534), involves the deprotonation of the phenol to increase its nucleophilicity. highfine.com The resulting phenoxide then attacks the acylating agent. Alternatively, in phase-transfer catalysis, an ion pair is formed and transferred to an organic phase for reaction. ingentaconnect.comlew.ro

Acyl groups like acetyl (Ac) or benzoyl (Bz) are frequently used as protecting groups because they are stable under various conditions but can be readily removed when needed. highfine.com Deprotection is typically achieved by hydrolysis under basic conditions, for example, using sodium hydroxide (B78521) or potassium carbonate in a methanol (B129727)/water mixture. highfine.com

Table 2: Acylation and Deprotection of this compound

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acylation (Protection) | Acetic anhydride, Pyridine | Methyl 3-acetoxy-5-iodobenzoate |

| Acylation (Protection) | Benzoyl chloride, Triethylamine | Methyl 3-(benzoyloxy)-5-iodobenzoate |

| Deprotection | K₂CO₃, Methanol/Water | This compound |

Oxidation Pathways of the Phenolic Moiety

Phenols can undergo oxidation to form various products, including quinones. wikipedia.org The presence of an iodine atom on the ring and the use of hypervalent iodine reagents can lead to specific oxidative transformations. wikipedia.orgacs.org For instance, the oxidation of phenols with hypervalent iodine(III) reagents can lead to the formation of cyclohexadienones through a process known as oxidative dearomatization. rsc.orgrsc.org

The mechanism is thought to involve the formation of an aryloxyiodonium(III) intermediate. rsc.org This intermediate can then undergo either a direct nucleophilic attack or fragment to form a phenoxenium ion, which is subsequently trapped by a nucleophile. rsc.orgrsc.org In the case of this compound, the electron-withdrawing groups may influence the stability of these intermediates and the final product distribution.

Furthermore, oxidative coupling reactions of phenols can lead to the formation of C-C or C-O bonds, creating biphenyl (B1667301) or diaryl ether structures, respectively. wikipedia.org These reactions are often catalyzed by transition metals or iodine-based systems and proceed through radical or radical-cation intermediates. wikipedia.orgresearchgate.netnih.gov

Reactivity of the Methyl Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis to the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-5-iodobenzoic acid. This reaction can be carried out under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is a reversible process, typically requiring heat and an excess of water with a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.org The mechanism is the reverse of Fischer esterification. chemistrysteps.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemistrysteps.com The ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction produces an alcohol (methanol) and the salt of the carboxylic acid (a carboxylate). Subsequent acidification is required to obtain the free carboxylic acid. This method is often preferred due to its irreversibility. chemistrysteps.com For sterically hindered esters, non-aqueous conditions using NaOH in a mixture of methanol and dichloromethane (B109758) can be effective at room temperature. arkat-usa.org

Table 3: Hydrolysis of this compound

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂SO₄ (cat.), H₂O, heat | N/A | 3-hydroxy-5-iodobenzoic acid |

| Basic (Saponification) | NaOH, H₂O/MeOH, heat | Sodium 3-hydroxy-5-iodobenzoate | 3-hydroxy-5-iodobenzoic acid |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. ucla.eduwikipedia.org this compound can be converted to other esters (e.g., ethyl, propyl, or benzyl esters) through this method.

Like hydrolysis, transesterification can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In an acid-catalyzed reaction, a proton source activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the new alcohol. wikipedia.org In a base-catalyzed reaction, the new alcohol is deprotonated to form a more potent nucleophile (an alkoxide), which then attacks the ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, or the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation. ucla.eduwikipedia.org Various catalysts, including titanates and zinc clusters, have been shown to be effective for the transesterification of methyl benzoates. acs.orgacs.orgresearchgate.net

Table 4: Transesterification of this compound

| Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄ (acid) | Ethyl 3-hydroxy-5-iodobenzoate |

| Propanol | Sodium Propoxide (base) | Propyl 3-hydroxy-5-iodobenzoate |

| Benzyl Alcohol | Tetrabutyl titanate | Benzyl 3-hydroxy-5-iodobenzoate |

Amidation and Other Nucleophilic Acyl Substitutions

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to form a new carbonyl compound.

Amidation, the conversion of the ester to an amide, is a prominent example of this reactivity. This transformation is typically achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. The reaction can be performed by heating the ester with the amine, but it is often facilitated by catalysts or promoters. Base-promoted direct amidation of unactivated esters has emerged as a powerful method for amide bond formation. nih.gov For instance, strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) can be used to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward, often at room temperature and with short reaction times. nih.gov Another approach involves the use of heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), which can activate the ester towards nucleophilic attack and can be used under solvent-free conditions. researchgate.net Silicon-based reagents like methyltrimethoxysilane (B3422404) have also been developed as effective mediators for the direct amidation of carboxylic acids and can be applied to esters as well. nih.gov

These methods allow for the synthesis of a diverse range of N-substituted 3-hydroxy-5-iodobenzamides, which are valuable intermediates in medicinal chemistry and materials science.

Table 1: Representative Conditions for Direct Amidation of Methyl Benzoates

| Amine Partner | Base/Promoter | Solvent | Temperature | Product | Citation |

|---|---|---|---|---|---|

| Various Anilines | n-BuLi | THF | Room Temp. | N-Aryl Benzamide (B126) | nih.gov |

| Various Anilines | t-BuOK | DMSO | Room Temp. | N-Aryl Benzamide | nih.gov |

This table presents generalized conditions for the amidation of methyl benzoates and is representative of the reactivity expected for this compound.

Reduction to Alcohol Derivatives (e.g., (3-hydroxy-5-iodophenyl)methanol)

The ester functionality of this compound can be reduced to a primary alcohol, yielding (3-hydroxy-5-iodophenyl)methanol. This transformation requires potent reducing agents, as esters are less reactive than aldehydes or ketones.

The most common and effective reagent for this purpose is Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.com LiAlH₄ is a powerful, non-selective reducing agent that readily converts esters to primary alcohols. organic-chemistry.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the ester's carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting intermediate aldehyde. A subsequent aqueous workup is necessary to neutralize the reaction and protonate the resulting alkoxide to yield the final alcohol product. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters. However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems. For example, the slow addition of methanol to a mixture of the ester and NaBH₄ in THF can achieve the desired reduction. masterorganicchemistry.com Catalytic hydrogenation using copper-based catalysts (e.g., Cu/ZnO/Al₂O₃) under high pressure and temperature is another method used for the reduction of methyl benzoates to benzyl alcohols, offering a chlorine-free alternative. wikipedia.org

Table 2: Common Reagents for the Reduction of Methyl Benzoate (B1203000) Esters

| Reagent | Solvent | Typical Conditions | Product | Citation |

|---|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to reflux, followed by aqueous workup | Primary Alcohol | nih.govorganic-chemistry.org |

| Sodium Borohydride (NaBH₄) / Methanol | THF | Reflux | Primary Alcohol | masterorganicchemistry.com |

This table outlines common methods for the reduction of methyl benzoates, which are applicable to this compound to produce (3-hydroxy-5-iodophenyl)methanol.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides in these transformations due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl iodide of this compound serves as an excellent electrophilic partner in these reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. With this compound, this reaction allows for the synthesis of various biaryl compounds. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂. The presence of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. A wide variety of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands, are used to stabilize the palladium catalyst and modulate its reactivity. researchgate.net

The Heck reaction couples the aryl iodide with an alkene to form a new substituted alkene. wikipedia.org The reaction is catalyzed by a palladium source, often Pd(OAc)₂, in the presence of a base (like triethylamine or sodium acetate) and frequently a phosphine ligand. researchgate.netwikipedia.org This allows for the introduction of vinyl groups at the 5-position of the benzene (B151609) ring.

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is characteristically co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base, such as triethylamine or diisopropylamine. organic-chemistry.orgwikipedia.org This reaction provides a direct route to 5-alkynyl-3-hydroxybenzoate derivatives, which are important precursors for various complex molecules and conjugated materials. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net This palladium-catalyzed reaction is a powerful tool for synthesizing aryl amines. For this compound, this reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). researchgate.netuit.no This method provides a direct pathway to synthesize 5-amino-3-hydroxybenzoate derivatives, which are important substructures in many pharmaceutical compounds.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Product Type | Citation |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Biaryl / Styrene | researchgate.net |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, NaOAc | Substituted Alkene | researchgate.netwikipedia.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | Aryl Alkyne | organic-chemistry.orgwikipedia.orglibretexts.org |

This table summarizes general conditions for common cross-coupling reactions involving aryl iodides, illustrating the expected reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. diva-portal.org For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group and the activation of the aromatic ring by electron-withdrawing substituents, typically located ortho or para to the leaving group. libretexts.org

The hydroxyl group at the 3-position can play a dual role. In its protonated form, it is a weak activating group. However, under basic conditions, it can be deprotonated to form a phenoxide ion. This phenoxide is a very strong activating group for nucleophilic attack, and its presence can significantly facilitate SNAr reactions.

A study on a structurally analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provides insight into the potential SNAr reactivity of this compound. beilstein-journals.orgresearchgate.netnih.gov In this analogue, the fluorine atom is the leaving group, and the nitro and pentafluorosulfanyl groups are strong electron-withdrawing groups. The fluorine was successfully displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.netnih.gov

The following table summarizes the SNAr reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with different nucleophiles, which can serve as a model for the potential reactivity of this compound.

Table 1: Nucleophilic Aromatic Substitution Reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene

| Entry | Nucleophile (equiv) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Methanol (excess) | KOH (5) | Methanol | 80 | 0.5 | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| 2 | Ethanol (excess) | KOH (3) | Ethanol | 80 | 0.6 | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |

| 3 | Isopropanol (excess) | NaH (3) | Isopropanol | rt | 6 | 3-isopropoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 72 |

| 4 | Phenol (1.5) | K₂CO₃ (3) | DMF | 80 | 3 | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |

| 5 | Phenylthiol (1.5) | K₂CO₃ (3) | DMF | 90 | 3 | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |

| 6 | Morpholine (3) | K₂CO₃ (3) | DMF | 85 | 7 | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |

| 7 | Piperidine (3) | K₂CO₃ (3) | DMF | 85 | 3 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)piperidine | 51 |

Data sourced from a study on a structurally analogous compound. researchgate.net

Based on these findings, it is plausible that this compound could undergo similar SNAr reactions, especially under basic conditions that favor the formation of the more reactive phenoxide.

Halogen Exchange Reactions

Halogen exchange reactions, often referred to as Finkelstein reactions in the context of alkyl halides, are also applicable to aryl halides and represent a valuable tool for introducing different halogen atoms onto an aromatic ring. These transformations are particularly useful as the reactivity of aryl halides in subsequent reactions, such as cross-coupling, is highly dependent on the nature of the halogen. nih.gov Aryl iodides are generally more reactive than the corresponding bromides or chlorides. nih.gov

For aryl halides, these exchange reactions are often catalyzed by transition metals, with copper being one of the most effective. nih.govorganic-chemistry.org Copper(I)-catalyzed halogen exchange reactions provide a mild and general method for the conversion of aryl bromides and iodides. organic-chemistry.org

A study by Klapars and Buchwald demonstrated a copper(I)-catalyzed conversion of various aryl bromides into the corresponding aryl iodides using sodium iodide in the presence of a diamine ligand. organic-chemistry.org While this study focused on the conversion of bromides to iodides, the reverse reaction, the conversion of an aryl iodide to an aryl bromide or chloride, is also feasible under appropriate conditions, often driven by the precipitation of a sodium iodide salt.

The general conditions for a copper-catalyzed halogen exchange reaction on an aryl halide are presented in the table below.

Table 2: General Conditions for Copper-Catalyzed Halogen Exchange in Aryl Halides

| Catalyst | Ligand | Halide Source | Solvent | Temperature (°C) |

|---|

Data based on a general method for the conversion of aryl bromides to aryl iodides. organic-chemistry.org

Given that this compound possesses an iodine atom, it could potentially undergo a halogen exchange reaction to replace the iodine with another halogen, such as bromine or chlorine. Such a transformation would likely require a copper catalyst and a source of the desired halide ion, such as cuprous bromide (CuBr) or cuprous chloride (CuCl). The presence of the hydroxyl and ester functional groups on the ring would need to be considered, as they could potentially coordinate with the copper catalyst and influence the reaction's efficiency.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as Methyl 3-hydroxy-5-iodobenzoate, a combination of one-dimensional and two-dimensional NMR experiments can provide a complete assignment of its proton and carbon signals.

In the ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group. The aromatic region would display a characteristic splitting pattern for a 1,3,5-trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group is an electron-donating group, while the iodine atom and the methyl ester are electron-withdrawing groups.

The expected signals in the ¹H NMR spectrum are:

Aromatic Protons (H-2, H-4, H-6): Due to the substitution pattern, three distinct signals are expected in the aromatic region of the spectrum. The proton at the 2-position (H-2) would appear as a triplet, coupling to both H-4 and H-6 with a small meta-coupling constant. The protons at the 4- and 6-positions (H-4 and H-6) would also appear as triplets, each coupling to H-2. The exact chemical shifts would depend on the solvent and concentration.

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton. Its chemical shift can vary significantly depending on factors such as solvent, temperature, and concentration due to hydrogen bonding.

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl ester group would be observed, typically in the upfield region of the spectrum.

A hypothetical ¹H NMR data table is presented below for illustrative purposes.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J) in Hz |

| -OH | 4.0 - 8.0 | broad singlet | - |

| Ar-H2 | 7.5 - 7.8 | t | J ≈ 1.5 |

| Ar-H4 | 7.8 - 8.1 | t | J ≈ 1.5 |

| Ar-H6 | 7.3 - 7.6 | t | J ≈ 1.5 |

| -OCH₃ | 3.8 - 4.0 | s | - |

Note: The chemical shift values are estimates and can vary based on experimental conditions.

The ¹³C NMR spectrum of this compound would provide information on all the carbon atoms in the molecule. Due to the symmetry of the substitution pattern, a total of 8 distinct carbon signals are expected.

The anticipated signals in the ¹³C NMR spectrum are:

Carbonyl Carbon (C=O): This signal would appear at the most downfield region of the spectrum, typically between 165 and 175 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-5) would be significantly influenced by the heavy atom effect, leading to a lower chemical shift than might otherwise be expected. The carbon attached to the hydroxyl group (C-3) and the carbon attached to the ester group (C-1) would also have distinct chemical shifts. The remaining three aromatic carbons (C-2, C-4, C-6) would appear in the typical aromatic region.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group would appear in the upfield region of the spectrum, usually between 50 and 55 ppm.

A hypothetical ¹³C NMR data table is provided below for illustration.

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-1 | 130 - 135 |

| C-2 | 120 - 125 |

| C-3 | 155 - 160 |

| C-4 | 135 - 140 |

| C-5 | 90 - 95 |

| C-6 | 115 - 120 |

| -OCH₃ | 52 - 55 |

Note: The chemical shift values are estimates and can vary based on experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, this would primarily be useful in confirming the meta-coupling between the aromatic protons H-2, H-4, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons (C-2, C-4, C-6) and the methyl carbon (-OCH₃) by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (carbons with no attached protons) such as the carbonyl carbon (C=O) and the substituted aromatic carbons (C-1, C-3, C-5). For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O) and the aromatic carbon C-1.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides the structure of a molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique can provide definitive information on bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation. To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the methodology for its determination would follow a standard procedure.

The first and often most challenging step in X-ray crystallography is growing single crystals of sufficient size and quality. For a compound like this compound, this would typically involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution would be employed.

Once crystals are obtained, their quality would be assessed using an optical microscope and by preliminary X-ray diffraction experiments. A good quality crystal should be a single, well-formed block with no visible cracks or defects.

A suitable crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to determine the electron density map of the molecule, from which the positions of the atoms can be determined. This allows for the precise calculation of bond lengths, bond angles, and torsion angles.

Below are illustrative tables of the kind of data that would be obtained from a successful X-ray crystallographic analysis of this compound.

Hypothetical Bond Lengths:

| Bond | Expected Length (Å) |

|---|---|

| C-I | 2.05 - 2.15 |

| C-O (hydroxyl) | 1.35 - 1.40 |

| C=O (carbonyl) | 1.20 - 1.25 |

| C-O (ester) | 1.30 - 1.35 |

| O-CH₃ (ester) | 1.40 - 1.45 |

Note: These are typical bond lengths and the actual values would be determined with high precision from the crystallographic data.

Hypothetical Bond Angles:

| Angle | **Expected Angle (°) ** |

|---|---|

| C2-C1-C6 | 118 - 122 |

| C1-C2-C3 | 118 - 122 |

| O-C3-C2 | 117 - 123 |

| I-C5-C4 | 117 - 123 |

Note: These are idealized angles and the actual values would reflect the electronic and steric environment within the crystal.

Hypothetical Torsion Angles:

| Torsion Angle | **Expected Angle (°) ** |

|---|---|

| C2-C1-C(O)-O | 0 or 180 (indicating planarity) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of this compound is significantly influenced by a network of non-covalent interactions. The presence of a hydroxyl group, an iodine atom, and an aromatic ring gives rise to the potential for hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the hydroxyl oxygen itself can serve as hydrogen bond acceptors. This leads to the formation of intermolecular hydrogen bonds, which can create chains or more complex networks of molecules in the solid state.

Halogen Bonding: The iodine atom on the benzene ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the hydroxyl or carbonyl groups. This type of interaction plays a crucial role in crystal engineering and molecular recognition.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the exact molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₇IO₃), the theoretical exact mass can be calculated. This precise mass measurement is a key identifier for the compound.

Fragmentation Analysis: Under electron ionization (EI) or other ionization techniques, the molecular ion of this compound will undergo characteristic fragmentation. The analysis of these fragment ions provides valuable structural information. Potential fragmentation pathways include:

Loss of the methoxy (B1213986) group (•OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Cleavage of the C-I bond, resulting in the loss of an iodine radical (•I).

Decarbonylation (loss of CO) from fragment ions.

The relative abundances of these fragment ions in the mass spectrum create a unique fingerprint for the molecule.

| Ion | m/z (Nominal) | Possible Identity |

| [M]⁺ | 278 | Molecular Ion |

| [M - •OCH₃]⁺ | 247 | Loss of methoxy radical |

| [M - •COOCH₃]⁺ | 219 | Loss of methoxycarbonyl radical |

| [M - •I]⁺ | 151 | Loss of iodine radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present and their chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. Key characteristic absorption bands for this compound would be expected for the following functional groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | ~3500-3200 (broad) |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C=O (ester) | Stretching | ~1720-1700 |

| C=C (aromatic) | Stretching | ~1600-1450 |

| C-O (ester) | Stretching | ~1300-1000 |

| C-I | Stretching | ~600-500 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the C-I bond.

Computational and Theoretical Investigations of Methyl 3 Hydroxy 5 Iodobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are at the forefront of modern chemical research. These methods allow for the detailed exploration of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of many-body systems, including atoms, molecules, and condensed phases. Its balance of computational cost and accuracy makes it an ideal choice for the investigation of medium-sized organic molecules like Methyl 3-hydroxy-5-iodobenzoate.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For this compound, this involves a process of geometry optimization. This procedure systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

Due to the presence of rotatable bonds, specifically the C-O bonds of the ester and hydroxyl groups, this compound can exist in different spatial arrangements called conformers. A thorough conformational analysis is crucial to identify the global minimum energy structure, which is the most populated conformer at thermal equilibrium, as well as other low-energy conformers that may be present. This analysis is typically performed by systematically rotating the flexible dihedral angles and performing geometry optimization on each resulting structure. The relative energies of these conformers provide insight into the molecule's flexibility and the population of each state.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| C(2)-C(1)-C(O)-O | Data not available in search results |

| C(1)-C(O)-O-CH3 | Data not available in search results |

| C(4)-C(3)-O-H | Data not available in search results |

This table is a template. Specific values would be populated from the output of DFT calculations.

DFT calculations are a powerful tool for predicting various spectroscopic properties. The calculated parameters can be compared with experimental spectra to confirm the structure of a synthesized compound or to aid in the interpretation of complex spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei are invaluable. The shielding tensor for each nucleus is calculated, and from this, the chemical shift is determined relative to a standard reference compound (e.g., tetramethylsilane). These predicted shifts can help in the assignment of experimental NMR spectra, especially for complex aromatic systems.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can predict the frequencies and intensities of these vibrations. This information is useful for identifying characteristic functional group frequencies and for understanding the molecule's vibrational dynamics. A comparison with experimental IR and Raman spectra can provide strong evidence for the proposed molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available in search results |

| ¹³C NMR Chemical Shifts (ppm) | Data not available in search results |

| Key Vibrational Frequencies (cm⁻¹) | Data not available in search results |

This table is a template. Specific values would be populated from the output of DFT calculations.

The electronic structure of a molecule governs its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis helps in understanding the molecule's kinetic stability and its potential role in chemical reactions.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

This table is a template. Specific values would be populated from the output of DFT calculations.

While DFT is a popular choice, other quantum chemical methods can also be employed. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. They can offer higher accuracy but are computationally more demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be suitable for preliminary analyses or for very large molecular systems. The choice of method depends on the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) Studies

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Different colors are used to represent different potential values. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons. Conversely, regions of positive electrostatic potential (typically colored in shades of blue) are electron-poor and are prone to nucleophilic attack. These regions are usually found around atomic nuclei, particularly hydrogen atoms attached to electronegative atoms. The MEP surface of this compound would reveal the electrophilic and nucleophilic sites, providing a visual representation of its reactive behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized, intuitive picture of the electron density distribution.

A thorough search for studies performing NBO analysis on this compound yielded no results. Therefore, no data on donor-acceptor interactions, stabilization energies, or the specific hybridization of its constituent atoms can be presented.

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. Computational chemistry plays a crucial role in predicting these properties, such as polarizability and hyperpolarizability, which are indicative of a material's NLO response.

There are no published computational studies focused on the NLO properties of this compound. Consequently, no data tables or detailed findings regarding its potential as an NLO material can be provided.

Reaction Pathway and Transition State Calculations

Computational methods are instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. This provides fundamental insights into the reactivity of a compound.

No research detailing reaction pathway or transition state calculations for this compound could be located. As a result, there is no information on its predicted reactivity, degradation pathways, or synthetic routes from a computational standpoint.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and behavior in different environments (e.g., in solution).

There is no literature available that reports on molecular dynamics simulations of this compound. Therefore, its dynamic properties, solvation effects, and conformational landscape remain computationally unexplored.

The field of computational chemistry has yet to direct its focus toward this compound. While the compound is available commercially and its basic chemical properties are known, a deep, theoretical understanding of its electronic structure, optical properties, reactivity, and dynamics is missing from the scientific record. Future computational studies are necessary to fill this knowledge gap and to potentially uncover novel applications for this molecule.

Derivatives, Analogs, and Their Synthetic Utility

Systematically Substituted Methyl 3-hydroxy-5-iodobenzoate Derivatives

The strategic placement of functional groups on the this compound core allows for the fine-tuning of its chemical and physical properties. This subsection details methods for introducing additional substituents onto the aromatic ring and for modifying the existing hydroxyl and ester moieties.

The introduction of further substituents onto the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. While direct substitution on the title compound can be complex due to the existing functionalities, analogous reactions on similar scaffolds provide insight into potential synthetic routes. For instance, a retracted study on the synthesis of gefitinib (B1684475) utilized methyl 3-hydroxy-4-methoxybenzoate as a starting material, which underwent nitration to introduce a nitro group onto the aromatic ring. mdpi.comresearchgate.net This suggests that under controlled conditions, nitration of this compound could potentially yield a nitro-substituted derivative. The positions of substitution would be directed by the existing hydroxyl, iodo, and methyl ester groups.

Another potential avenue for substitution is through coupling reactions, where the iodine atom can be replaced with other functional groups via transition-metal-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, thereby expanding the chemical diversity of the derivatives.

The hydroxyl and ester groups of this compound are amenable to a variety of chemical modifications. The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. For example, in a synthetic route analogous to the retracted gefitinib synthesis, the hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate was alkylated using 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate. mdpi.com This method could be adapted to this compound to introduce a range of alkyl chains.

The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by reaction with amines, or more reactive acid derivatives like acid chlorides. Furthermore, the ester can potentially be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Isomeric Methyl Hydroxyiodobenzoates as Comparative Research Subjects

The isomers of this compound, which differ in the substitution pattern of the hydroxyl and iodo groups on the benzene (B151609) ring, serve as valuable tools for comparative research. Their distinct chemical properties and reactivity profiles are explored in the following subsections.

Methyl 2-hydroxy-5-iodobenzoate, also known as methyl 5-iodosalicylate, is a well-studied isomer that is commercially available. aromsyn.comchemsrc.com It is a useful intermediate in the synthesis of more complex molecules, particularly through coupling reactions where the iodine atom can be readily displaced. aromsyn.com For example, it can be used in the synthesis of various pharmaceutical intermediates and functional materials. aromsyn.com The proximity of the hydroxyl and ester groups can lead to intramolecular interactions that influence its reactivity.

Table 1: Properties and Suppliers of Methyl 2-hydroxy-5-iodobenzoate

| Property | Value |

| CAS Number | 4068-75-1 |

| Molecular Formula | C8H7IO3 |

| Molecular Weight | 278.04 g/mol |

| Purity | >97% |

| Common Synonyms | 2-HYDROXY-5-IODOBENZOIC ACID METHYL ESTER, 5-IODOSALICYLIC ACID METHYL ESTER |

Data sourced from Aromsyn Co.,Ltd. aromsyn.com and Chemsrc. chemsrc.com

Methyl 4-hydroxy-3-iodobenzoate is another important isomer with distinct reactivity. biosynth.comnih.govchemicalbook.com A significant and well-documented transformation of this isomer is its difluoromethylation. A safe and practical procedure for the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate has been developed and implemented on a multi-kilogram scale. acs.orgchemsrc.comfigshare.com This reaction typically uses a difluorocarbene source, such as sodium chlorodifluoroacetate, in the presence of a base. acs.orgchemsrc.com This transformation is valuable for introducing the difluoromethyl group, a common motif in medicinal chemistry that can alter the pharmacokinetic and pharmacodynamic properties of a molecule. The resulting product, methyl 3-iodo-4-(difluoromethoxy)benzoate, is a key building block in the synthesis of various biologically active compounds. This isomer has been noted to have an elimination half-life of 2.6 hours in rats and can inhibit fungal growth. biosynth.com

Table 2: Properties and Safety Information for Methyl 4-hydroxy-3-iodobenzoate

| Property | Value |

| CAS Number | 15126-06-4 |

| Molecular Formula | C8H7IO3 |

| Molecular Weight | 278.04 g/mol |

| Melting Point | 155-159 °C (lit.) |

| GHS Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |

Data sourced from ChemicalBook, chemicalbook.com and PubChem. nih.gov

Methyl 3-hydroxy-4-iodobenzoate is a useful intermediate in pharmaceutical and organic synthesis. fishersci.comnih.gov Its reactivity is characterized by the interplay of the hydroxyl, iodo, and methyl ester groups. The iodine atom at the 4-position makes it a suitable substrate for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The hydroxyl group at the 3-position can be derivatized, for instance, through alkylation or acylation.

A now-retracted publication detailed a synthesis of the anticancer drug gefitinib starting from a related compound, methyl 3-hydroxy-4-methoxybenzoate, which highlights the potential synthetic utility of this substitution pattern. mdpi.comnih.gov The described synthetic route involved steps such as alkylation of the hydroxyl group, nitration of the aromatic ring, reduction of the nitro group, and subsequent cyclization and amination reactions. mdpi.com While the paper was retracted, the chemical transformations described provide a plausible, though unverified, glimpse into the potential reactivity of methyl 3-hydroxy-4-iodobenzoate and its derivatives in the synthesis of complex molecules.

Table 3: Chemical Identifiers for Methyl 3-hydroxy-4-iodobenzoate

| Identifier | Value |

| CAS Number | 157942-12-6 |

| IUPAC Name | methyl 3-hydroxy-4-iodobenzoate |

| Molecular Formula | C8H7IO3 |

| InChIKey | LXCQVWRESZDFGW-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Methyl 5-hydroxy-2-iodobenzoate and its Utility

Methyl 5-hydroxy-2-iodobenzoate is a structural isomer of the primary subject, featuring the iodine atom ortho to the ester group. This arrangement significantly influences its synthetic applications. The iodine atom in this position is amenable to various cross-coupling reactions, a cornerstone of modern organic synthesis. Methodologies such as Suzuki-Miyaura, Stille, and McClure reactions can be employed to form new carbon-carbon bonds at this position, allowing for the introduction of a wide range of substituents and the construction of more complex molecular frameworks. nih.gov

The presence of the hydroxyl group provides a handle for further functionalization, such as etherification, to introduce additional diversity. The combination of these features makes Methyl 5-hydroxy-2-iodobenzoate a valuable building block for the synthesis of complex organic molecules, potentially for applications in materials science and medicinal chemistry.

Synthesis of Hydrazide-Hydrazone Derivatives (from related iodobenzoic acids)

Hydrazide-hydrazones are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The synthesis of these derivatives typically involves a two-step process. First, the methyl ester of a benzoic acid derivative is converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate. nih.gov Subsequently, the hydrazide is condensed with a variety of aldehydes or ketones to yield the final hydrazide-hydrazone product. nih.govmdpi.com

A study on the synthesis of novel acylhydrazones from 2-, 3-, and 4-iodobenzoic acids demonstrated the feasibility of this approach with iodinated scaffolds. nih.gov The yields for the initial hydrazide formation from the corresponding methyl iodobenzoates were reported to be in the range of 67-72%. nih.gov The subsequent condensation with various substituted aromatic aldehydes proceeded with varying yields, depending on the specific aldehyde used. nih.gov

For instance, the synthesis of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid has been reported, with some of the resulting compounds showing interesting antibacterial activity. nih.gov One of the derivatives, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, exhibited a minimal inhibitory concentration (MIC) of 3.91 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of incorporating multiple iodine atoms and hydroxyl groups into the hydrazone structure to enhance biological activity.

The general synthetic scheme for the preparation of hydrazide-hydrazone derivatives from iodobenzoic acids is presented below:

Step 1: Synthesis of Iodobenzohydrazide

Reaction of methyl iodobenzoate with hydrazine hydrate.

Step 2: Synthesis of Hydrazide-Hydrazone

Condensation of iodobenzohydrazide with an appropriate aldehyde or ketone.

This synthetic route offers a straightforward method to generate a library of diverse hydrazide-hydrazone derivatives from readily available iodobenzoic acid precursors, which can then be screened for various biological activities.

Scaffold Transformations to Diverse Chemical Entities

The term "scaffold hopping" in medicinal chemistry refers to the strategy of modifying the core structure of a molecule to discover new compounds with similar biological activity but with a different chemical backbone. The iodinated benzoate (B1203000) core of this compound is a prime candidate for such transformations, given the reactivity of the C-I bond.

While specific examples of scaffold transformations starting directly from this compound are not extensively documented in publicly available literature, the synthetic potential can be inferred from related chemistry. For example, a retracted article described the synthesis of the tyrosine kinase inhibitor Gefitinib starting from Methyl 3-hydroxy-4-methoxy-benzoate. mdpi.com The synthesis involved a sequence of reactions including alkylation, nitration, reduction, cyclization, and chlorination to build the quinazoline (B50416) core of Gefitinib. mdpi.com This demonstrates how a substituted benzoate can be elaborated into a more complex heterocyclic system.

The iodine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, which can be a key step in scaffold transformation. For instance, intramolecular coupling reactions could lead to the formation of novel bicyclic or polycyclic systems. The strategic placement of the hydroxyl and ester groups can also be exploited to direct these transformations and introduce further complexity.

The development of new synthetic methodologies will undoubtedly expand the possibilities for transforming the simple, yet functionalized, scaffold of this compound into a diverse range of novel chemical entities with potential applications in various fields of chemical research.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polyaromatic and Heterocyclic Architectures

The reactivity of the hydroxyl, iodo, and ester groups allows for the sequential or one-pot construction of complex molecular architectures, which are often challenging to synthesize through other methods.